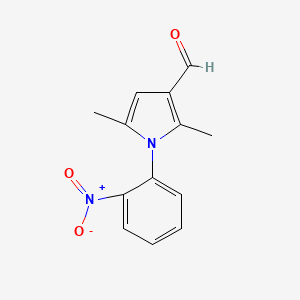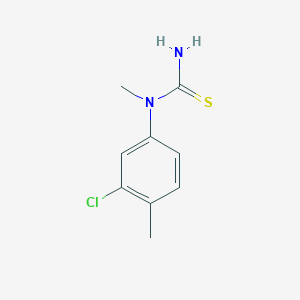![molecular formula C14H12N2O B13784428 3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]-](/img/structure/B13784428.png)
3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- is a complex organic compound with significant relevance in various scientific fields. This compound features a pyridine ring substituted with a hydroxymethyl group and an ethynyl linkage to another methyl-substituted pyridine ring. Its unique structure makes it a valuable subject of study in organic chemistry and related disciplines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where a terminal alkyne (such as 6-methyl-2-pyridinylacetylene) is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products
Oxidation: Nicotinic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinemethanol: A simpler analog with a single pyridine ring and a hydroxymethyl group.
6-Methyl-2-pyridinylacetylene: A precursor in the synthesis of the target compound.
Nicotinic acid: An oxidation product of 3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]-.
Uniqueness
3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- is unique due to its dual pyridine rings connected by an ethynyl linkage, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
[5-[2-(6-methylpyridin-2-yl)ethynyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C14H12N2O/c1-11-3-2-4-14(16-11)6-5-12-7-13(10-17)9-15-8-12/h2-4,7-9,17H,10H2,1H3 |
InChI Key |
QLPHWNYOTXEICS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CN=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


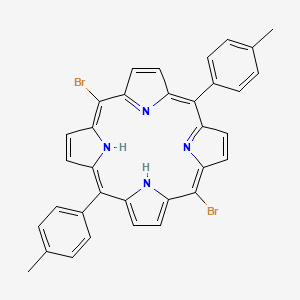
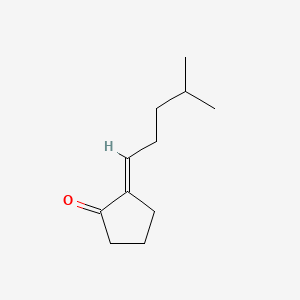
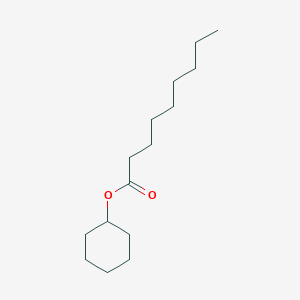

![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)
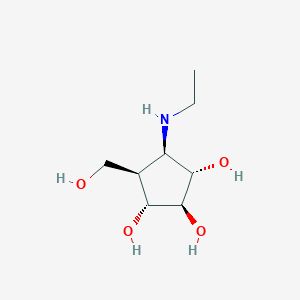
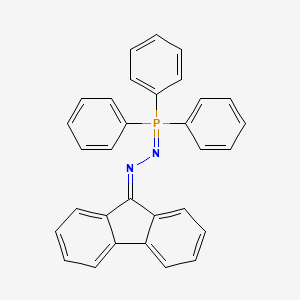

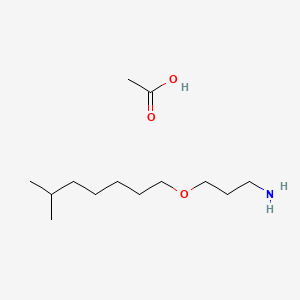
![2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane;3-phenylmethoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13784410.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)

